molecular formula C8H11NO2 B2973324 2-propyl-1H-pyrrole-3-carboxylic acid CAS No. 1516169-54-2

2-propyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B2973324
CAS No.: 1516169-54-2
M. Wt: 153.181
InChI Key: QOKLJOSQNBNSPS-UHFFFAOYSA-N
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Description

Significance of the Pyrrole (B145914) Moiety in Chemical Science

The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a constituent of numerous natural products and synthetic compounds of immense biological and material importance. Its presence in vital biomolecules such as heme, chlorophyll, and vitamin B12 underscores its critical role in biological systems. In medicinal chemistry, the pyrrole scaffold is recognized as a "privileged" structure due to its ability to bind to a wide range of biological targets, leading to a diverse array of pharmacological activities. nih.gov Pyrrole derivatives have been found to exhibit antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.

Academic Context of Pyrrole Carboxylic Acids in Modern Synthetic Chemistry

Pyrrole carboxylic acids are a prominent subclass of pyrrole derivatives that have garnered considerable attention in academic and industrial research. The carboxylic acid functionality serves as a versatile synthetic handle, allowing for a wide range of chemical transformations. This enables the facile introduction of various functional groups and the construction of more complex molecular architectures.

In modern synthetic chemistry, pyrrole carboxylic acids are valuable as:

Building blocks: They serve as key starting materials for the synthesis of more elaborate molecules, including pharmaceuticals, agrochemicals, and functional materials.

Intermediates: They often appear as crucial intermediates in multi-step synthetic pathways.

Pharmacophores: The pyrrole carboxylic acid moiety itself can be a key structural feature responsible for the biological activity of a molecule.

The synthesis of substituted pyrrole-3-carboxylic acids has been an area of active research, with various methods being developed, including the Hantzsch pyrrole synthesis. syrris.comresearchgate.net Continuous flow synthesis has also been applied to produce these compounds efficiently. syrris.comresearchgate.netnih.gov

Research Focus on 2-propyl-1H-pyrrole-3-carboxylic acid within Advanced Pyrrole Derivatives

Within the diverse family of pyrrole carboxylic acids, this compound represents a specific derivative with a propyl group at the 2-position of the pyrrole ring. While extensive research has been conducted on the broader class of pyrrole-3-carboxylic acid derivatives, detailed scientific literature specifically focusing on this compound is limited in publicly available records. However, its chemical structure suggests it would be of interest in synthetic and medicinal chemistry research.

Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₁NO₂ uni.lu
Molecular Weight 153.18 g/mol amadischem.com
CAS Number 1516169-54-2 amadischem.combiosynth.com
Canonical SMILES CCCC1=C(C=CN1)C(=O)O uni.lu
InChI Key QOKLJOSQNBNSPS-UHFFFAOYSA-N uni.lu
Predicted XLogP3 1.4 uni.lu

Detailed Research Findings

Specific peer-reviewed studies detailing the synthesis, characterization, and biological applications of this compound are not readily found in the surveyed scientific literature. However, research on analogous substituted pyrrole-3-carboxylic acids provides a framework for understanding its potential. For instance, various 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acid analogs have been synthesized and evaluated for their antibacterial activity. nih.gov The general methodologies for synthesizing substituted pyrrole-3-carboxylic acids, such as the Hantzsch reaction from β-ketoesters, amines, and α-haloketones, would likely be applicable for the preparation of the 2-propyl derivative. syrris.comresearchgate.net

The ethyl ester of this compound is commercially available and has reported properties such as a boiling point of 328.8°C at 760 mmHg and a refractive index of 1.509. lookchem.com The hydrolysis of this ester would provide a direct route to the corresponding carboxylic acid.

Given the known biological activities of other pyrrole carboxylic acid derivatives, it is plausible that this compound could be a target for screening in various biological assays, including those for antimicrobial and anticancer activities. The propyl substituent at the 2-position could influence its lipophilicity and steric interactions with biological targets, potentially leading to unique pharmacological properties compared to other derivatives. However, without specific research data, any potential applications remain speculative. Further investigation into this specific compound is required to elucidate its chemical reactivity and biological potential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propyl-1H-pyrrole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-2-3-7-6(8(10)11)4-5-9-7/h4-5,9H,2-3H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKLJOSQNBNSPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CN1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1516169-54-2
Record name 2-propyl-1H-pyrrole-3-carboxylic acid
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Advanced Synthetic Methodologies for 2 Propyl 1h Pyrrole 3 Carboxylic Acid and Analogs

Classical and Modern Pyrrole (B145914) Ring Formation Strategies

The construction of the pyrrole ring is a well-established field, yet innovations continue to refine classical methods and introduce novel strategies for efficiency and substrate scope.

Paal-Knorr Cyclization Approaches and Mechanistic Modifications

The Paal-Knorr synthesis, first reported in 1884, remains a cornerstone for pyrrole formation, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). wikipedia.orgorganic-chemistry.org This method is valued for its simplicity and efficiency in creating substituted pyrroles. rgmcet.edu.in The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic environments (pH < 3) can favor the formation of furan (B31954) byproducts. organic-chemistry.orgrgmcet.edu.in

The mechanism involves the amine attacking the carbonyl groups to form a 2,5-dihydroxytetrahydropyrrole derivative, which then undergoes dehydration to yield the aromatic pyrrole ring. wikipedia.org Mechanistic studies by Venkataraman Amarnath have provided significant insights, demonstrating that the cyclization of a hemiaminal intermediate is a key step. organic-chemistry.org

Modifications to the classical Paal-Knorr conditions have been developed to improve yields and broaden the reaction's applicability, particularly for sensitive substrates that may degrade under harsh acidic conditions. rgmcet.edu.inresearchgate.net A notable variation is the Clauson-Kaas protocol, which utilizes 2,5-dimethoxytetrahydrofuran (B146720) as a stable precursor to the required 1,4-dicarbonyl compound. beilstein-journals.orgnih.gov This approach is particularly useful for synthesizing N-substituted pyrroles under mild conditions. nih.gov

Recent research has focused on developing greener versions of the Paal-Knorr synthesis. For example, iron(III) chloride has been used as a catalyst for the condensation of 2,5-dimethoxytetrahydrofuran with various amines in water, providing good to excellent yields under mild conditions. organic-chemistry.org

Hantzsch Pyrrole Synthesis and its Continuous Flow Implementations for Pyrrole-3-carboxylic Acid Derivatives

The Hantzsch pyrrole synthesis provides a versatile route to highly substituted pyrroles, including important pyrrole-3-carboxylic acid derivatives. wikipedia.orgcdnsciencepub.com This multicomponent reaction involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine. wikipedia.orgwikipedia.org

The reaction mechanism begins with the formation of an enamine from the β-ketoester and the amine. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration steps lead to the formation of the pyrrole ring. wikipedia.org

A significant advancement in the Hantzsch synthesis has been its adaptation to continuous flow chemistry. syrris.comacs.org This technology offers numerous advantages over traditional batch processing, including enhanced efficiency, safety, and scalability. syrris.comuc.pt In the context of synthesizing pyrrole-3-carboxylic acids, continuous flow methods have been developed that utilize the in situ generation of hydrogen bromide (HBr) as a byproduct to hydrolyze a tert-butyl ester precursor, yielding the desired carboxylic acid in a single, uninterrupted process. acs.orgsyrris.jpresearchgate.net This one-step synthesis from commercially available starting materials represents a highly efficient route to these valuable compounds. acs.org

Researchers have demonstrated the ability to produce a library of substituted pyrrole-3-carboxylic acid analogs with short reaction times, often around 8 minutes, highlighting the power of flow chemistry to accelerate drug discovery processes. wikipedia.orguc.pt

Sustainable and Green Chemistry Routes for Pyrrole Carboxylic Acids

The principles of green chemistry are increasingly influencing the design of synthetic routes to pyrrole carboxylic acids, with a focus on renewable resources, waste reduction, and the use of environmentally benign reaction media.

Utilization of Biosourced Precursors in Pyrrole Synthesis

A key aspect of sustainable chemistry is the use of renewable feedstocks. In pyrrole synthesis, researchers have explored the use of biomass-derived precursors to reduce reliance on petrochemicals. acs.org For instance, 3-hydroxy-2-pyrones, which can be prepared from biosourced aldaric acids, have been shown to react with primary amines to form N-substituted pyrrole carboxylic acid derivatives. acs.org These masked 1,4-dicarbonyl compounds are effective substrates for Paal-Knorr type reactions under sustainable conditions. acs.org

Another example involves the use of 2,5-dimethylfuran, a biomass derivative, to synthesize 2,5-hexanedione, a key precursor for certain pyrrole compounds. mdpi.com This approach has been utilized in the one-pot, two-step synthesis of pyrrole derivatives containing sulfur atoms. mdpi.com The use of such bio-based starting materials contributes to a more sustainable chemical industry. mdpi.com

Solvent-Free and Aqueous Medium Syntheses of Pyrrole Derivatives

The elimination or replacement of volatile organic solvents is a primary goal of green chemistry. researchgate.net To this end, solvent-free and aqueous syntheses of pyrroles have been developed. Solvent-free methods, often assisted by microwave irradiation, offer advantages such as reduced waste, simpler execution, and often higher yields. researchgate.netresearchgate.netjmest.org

Water is an ideal green solvent due to its low cost and environmental friendliness. beilstein-journals.org Several methods for pyrrole synthesis in aqueous media have been reported. For example, the synthesis of substituted pyrroles has been achieved through the reaction of phenacyl bromides, pentane-2,4-dione, and amines in water using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst. scirp.org This method is applicable to a variety of amines and avoids the use of toxic metal-containing catalysts. scirp.org Other catalysts, such as zirconium oxychloride (ZrOCl₂·8H₂O), have also been effectively used for the synthesis of N-substituted pyrroles in water. beilstein-journals.org

Table 1: Comparison of Catalysts in Aqueous Paal-Knorr Type Pyrrole Synthesis
CatalystStarting MaterialsSolventConditionsYield RangeReference
DABCO (10 mol%)Phenacyl bromide, amine, pentane-2,4-dioneWater60 °CHigh (e.g., 84%) scirp.org
ZrOCl₂·8H₂O (4 mol%)Amine, 2,5-dimethoxytetrahydrofuranWater60 °C70-98% beilstein-journals.org
Iron(III) chlorideAmine, 2,5-dimethoxytetrahydrofuranWaterMildGood to Excellent organic-chemistry.org

Enzymatic and Chemo-enzymatic Approaches to Pyrrole Carboxylic Acids

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity.

The enzymatic synthesis of poly(pyrrole-2-carboxylic acid) has been demonstrated using glucose oxidase (GOx). rsc.org In this system, the GOx-catalyzed oxidation of glucose produces hydrogen peroxide, which then initiates the polymerization of pyrrole-2-carboxylic acid. rsc.org This enzymatic approach was found to be faster than chemical oxidative polymerization under optimal pH conditions. rsc.org

Furthermore, chemo-enzymatic cascades have been developed for the synthesis of pyrrole derivatives. For instance, the production of pyrrole-2-carbaldehyde from pyrrole has been achieved by coupling a UbiD-type decarboxylase with a carboxylic acid reductase (CAR). mdpi.com This process proceeds through a pyrrole-2-carboxylic acid intermediate and demonstrates the potential of enzymatic CO₂ fixation in the synthesis of valuable chemicals. mdpi.com The enzyme L-pyrroline-5-carboxylate synthetase is involved in the biosynthesis of L-pyrroline-5-carboxylic acid, a related cyclic compound. nih.gov

Table 2: Summary of Enzymatic and Chemo-enzymatic Syntheses
ProductEnzyme(s)Key TransformationSignificanceReference
Poly(pyrrole-2-carboxylic acid)Glucose Oxidase (GOx)Enzymatic initiation of polymerizationEnvironmentally friendly synthesis of a conductive polymer rsc.org
Pyrrole-2-carbaldehydeUbiD-type decarboxylase and Carboxylic Acid Reductase (CAR)Enzymatic CO₂ fixation and subsequent reductionSustainable route to valuable aldehydes via a carboxylic acid intermediate mdpi.com
L-pyrroline-5-carboxylic acidL-pyrroline-5-carboxylate synthetaseBiosynthesis from glutamateKey step in amino acid metabolism nih.gov

Continuous Flow Synthesis Techniques for 2-propyl-1H-pyrrole-3-carboxylic acid Scaffolds

Continuous flow chemistry has emerged as a powerful technology for the synthesis of small molecules, providing numerous advantages over traditional batch processing. syrris.comnih.gov These benefits include enhanced heat and mass transfer, precise control over reaction parameters, improved safety for hazardous reactions, and streamlined scalability. ru.nlfrontiersin.org The application of flow methods to produce pyrrole carboxylic acid scaffolds has demonstrated significant potential to accelerate drug discovery and manufacturing processes. syrris.comnih.gov

Microreactor systems, with their small internal dimensions and high surface-to-volume ratios, offer unparalleled control over reaction conditions, leading to improved yields, reliability, and safety. ru.nl These systems are ideal for optimizing reaction parameters in a rapid and efficient manner. ru.nl A flow chemistry approach for pyrrole synthesis has been successfully optimized in microreactors with internal volumes ranging from 0.13 to 7 μL, achieving near-quantitative yields. ru.nlacs.orgcapes.gov.brtue.nl

A significant breakthrough has been the development of a one-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acids. syrris.comnih.govnih.govresearchgate.net This method utilizes a microreactor to combine tert-butyl acetoacetates, primary amines, and 2-bromoketones. syrris.comnih.gov A key innovation of this process is the in situ hydrolysis of the tert-butyl ester intermediate. syrris.comnih.govresearchgate.net The hydrogen bromide (HBr) generated as a byproduct of the initial Hantzsch condensation is used to directly saponify the ester within the same microfluidic chip, yielding the desired carboxylic acid in a single, uninterrupted process. syrris.comnih.govnih.gov This eliminates the need for isolating intermediates, which is a requirement in multi-step batch syntheses. nih.gov

Table 1: Microreactor Systems for Pyrrole Synthesis

Reaction TypeReactantsMicroreactor VolumeKey FeatureOutcomeReference
Paal-Knorr Synthesis2,5-Hexanedione, Amines0.13 to 7.02 µLRapid optimization of temperature and flow rates.Nearly 100% conversion achieved. acs.org, ru.nl
Hantzsch-type Synthesistert-Butyl acetoacetates, Amines, α-BromoketonesNot specifiedIn situ hydrolysis of tert-butyl ester using HBr byproduct.Direct formation of pyrrole-3-carboxylic acids in a single step. syrris.com, nih.gov, researchgate.net

Process intensification refers to the development of cleaner, safer, and more energy-efficient manufacturing methods. frontiersin.org Continuous flow chemistry is a key enabler of process intensification, offering significant reductions in waste and increases in throughput compared to batch methods. rsc.org The use of solid-supported catalysts in flow reactors further enhances these benefits by simplifying purification and allowing for catalyst recycling.

For instance, a continuous flow process for N-substituted pyrroles using the solid acid catalyst Amberlyst-15 has been developed. This system demonstrated high yields (80–92%) and robust performance over 20 cycles with no significant degradation in catalyst activity. Compared to traditional batch Paal-Knorr reactions, this flow method achieved a 70% reduction in the environmental factor (E-factor) and an 85% increase in throughput.

The scalability of pyrrole synthesis from microreactors to production scale has been clearly demonstrated. acs.orgcapes.gov.br A process optimized in microliter-scale microreactors was successfully scaled up using a 9.6 mL glass microstructured flow reactor. ru.nlacs.orgcapes.gov.brtue.nl This scale-up resulted in the production of a pyrrole derivative at a rate of 55.8 grams per hour, showcasing a scale-up factor of over 1,300 from the initial optimization phase. ru.nl Similarly, the one-step synthesis of 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid was scaled to produce 850 mg in a 2.5-hour period using a flow method. researchgate.net

Table 2: Comparison of Batch vs. Continuous Flow Pyrrole Synthesis

ParameterBatch ProcessContinuous Flow ProcessReference
Reaction TimeHours to daysSeconds to minutes mdpi.com
Heat & Mass TransferLimited, potential for hotspotsHighly efficient, precise temperature control ru.nl, frontiersin.org
ScalabilityCostly, time-consuming re-optimization per stepFacile, by numbering-up or running longer acs.org, ru.nl
SafetyHigher risk with large volumes of hazardous materialsInherently safer due to small reactor volumes ru.nl
ThroughputLowerSignificantly higher (e.g., 85% increase)

Multicomponent Reaction (MCR) Strategies for Pyrrole Scaffolds

Multicomponent reactions (MCRs), where three or more reagents are combined in a single operation, are powerful tools for building molecular complexity with high atom economy and efficiency. bohrium.com They are particularly well-suited for creating libraries of structurally diverse compounds for drug discovery. bohrium.com Several MCRs have been developed for the synthesis of the pyrrole core. bohrium.comorientjchem.org

The Hantzsch pyrrole synthesis is a classic example that can be performed as a three-component reaction between a β-enaminone (often formed in situ from a β-ketoester and an amine) and an α-haloketone. researchgate.netorientjchem.org This strategy has been adapted to synthesize polysubstituted pyrroles in high yields. orientjchem.org Other MCRs involve the condensation of 1,3-dicarbonyl compounds, aldehydes, and amines. bohrium.com For example, one protocol involves refluxing an aromatic aldehyde, a 1,3-dicarbonyl compound, and ammonium (B1175870) acetate (B1210297) in the presence of an ionic liquid to generate highly substituted pyrroles. orientjchem.orgorientjchem.org These MCR strategies offer an efficient and convergent approach to the pyrrole scaffold, minimizing purification steps and waste generation. bohrium.com

Table 3: Examples of Multicomponent Reactions for Pyrrole Synthesis

Reaction Name/TypeComponentsKey FeaturesReference
Hantzsch Pyrrole Synthesisβ-ketoester, Amine, α-haloketoneForms highly substituted pyrroles, adaptable to flow chemistry. researchgate.net, orientjchem.org
Benzoin Condensation-based MCRAromatic aldehyde, 1,3-dicarbonyl compound, Ammonium acetateUses an ionic liquid catalyst; forms polysubstituted pyrroles. orientjchem.org, orientjchem.org
Catalyst-free MCR in WaterPrimary amine, Alkyl propiolate, Diethyl oxalateEnvironmentally friendly "on-water" synthesis. orientjchem.org

Specific Synthetic Pathways to the 2-substituted-pyrrole-3-carboxylic acid Core Structure

Several specific pathways have been established for the synthesis of the 2-substituted-pyrrole-3-carboxylic acid core, with many being adapted for advanced processing technologies like continuous flow.

Hantzsch-Type Synthesis in Flow : As previously detailed, a premier method for obtaining the pyrrole-3-carboxylic acid core is the one-step Hantzsch-type reaction performed in a continuous flow microreactor. syrris.comnih.govresearchgate.net The reaction of a β-ketoester (e.g., tert-butyl acetoacetate), a primary amine, and an α-haloketone proceeds rapidly, with the subsequent in situ hydrolysis of the ester providing the target acid directly. syrris.comnih.govresearchgate.net This approach is highly efficient for producing diversely substituted analogs. nih.gov

Paal-Knorr Synthesis : The Paal-Knorr synthesis is one of the most fundamental methods for pyrrole formation, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. orientjchem.orguctm.edu This reaction has been effectively translated to continuous flow systems, often using solid acid catalysts like Amberlyst-15 or iron(III) chloride to facilitate the cyclization under mild conditions. organic-chemistry.org While this method directly forms the pyrrole ring, obtaining the 3-carboxylic acid functionality requires the use of appropriately substituted 1,4-dicarbonyl precursors.

Ring-Closing Metathesis (RCM) : An alternative pathway involves the use of transition-metal catalysis. organic-chemistry.org N-sulfonyl- and N-acylpyrroles can be synthesized via olefin ring-closing metathesis of diallylamines, followed by an in situ oxidative aromatization. organic-chemistry.org This route, which can be adapted to continuous flow, provides access to the pyrrole core from acyclic precursors. researchgate.net

Other Metal-Catalyzed Cyclizations : Various other transition-metal-catalyzed reactions have been developed. A gold-catalyzed cascade hydroamination/cyclization of α-amino ketones with alkynes provides a route to substituted pyrroles. organic-chemistry.org Similarly, copper-assisted cycloisomerization of alkynyl imines is an efficient method for constructing the pyrrole ring and other fused heteroaromatic systems. organic-chemistry.org

Table 4: Comparison of Synthetic Pathways to the Pyrrole Core

PathwayStarting MaterialsKey AdvantageRelevance to 2-Substituted-3-Carboxylic Acid CoreReference
Hantzsch-Type (Flow)β-ketoester, Amine, α-haloketoneDirect, one-step synthesis of the target acid in flow.Highly relevant; directly produces the desired scaffold. syrris.com, nih.gov
Paal-Knorr1,4-dicarbonyl compound, AmineWidely applicable and robust method.Requires a specifically functionalized dicarbonyl precursor. uctm.edu, orientjchem.org
Ring-Closing MetathesisDiallylaminesAccess from simple acyclic precursors.Functional group installation would be a separate step. organic-chemistry.org
Gold-Catalyzed Cyclizationα-amino ketones, AlkynesAccess to diverse substitution patterns.Requires appropriately substituted starting materials. organic-chemistry.org

Chemical Reactivity and Derivatization Pathways of 2 Propyl 1h Pyrrole 3 Carboxylic Acid

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for chemical modification, allowing for the synthesis of a variety of derivatives.

Esterification of pyrrole (B145914) carboxylic acids, such as 2-propyl-1H-pyrrole-3-carboxylic acid, is a fundamental transformation. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. masterorganicchemistry.comathabascau.ca This reaction is reversible, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.comyoutube.com For instance, the reaction of a carboxylic acid with an alcohol under acidic conditions (e.g., using H₂SO₄, TsOH, or HCl) yields the corresponding ester. masterorganicchemistry.com Alternatively, esters can be synthesized from carboxylates through an S(_N)2 reaction with a primary alkyl halide. youtube.com

Amidation reactions of pyrrole carboxylic acids are crucial for the synthesis of biologically active compounds. researchgate.netmdpi.com These reactions typically involve the coupling of the carboxylic acid with an amine. google.com To facilitate this, coupling agents are often employed to activate the carboxylic acid and promote the formation of the amide bond. google.combohrium.com The direct amidation of carboxylic acids with amines can be catalyzed by various reagents, including dicyclohexylcarbodiimide (B1669883) (DCC). bohrium.com

The synthesis of pyrrole-3-carboxamides can be achieved through a one-step continuous flow process from tert-butyl acetoacetates, amines, and 2-bromoketones. syrris.comnih.govsyrris.com

Table 1: Examples of Esterification and Amidation Reactions

ReactionReagents and ConditionsProduct
Esterification Alcohol, Acid Catalyst (e.g., H₂SO₄)Ester
Amidation Amine, Coupling Agent (e.g., DCC)Amide
Continuous Flow Synthesis tert-butyl acetoacetates, amines, 2-bromoketonesPyrrole-3-carboxamides

Pyrrole carboxylic acids can be converted into more reactive acyl halides, which serve as versatile intermediates in organic synthesis. wikipedia.org Acyl chlorides are commonly prepared by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgorgoreview.comchemguide.co.uk Phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃) can also be used for this transformation. chemguide.co.uk The reaction with thionyl chloride is often advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed. chemguide.co.uk Similarly, acid bromides can be synthesized using phosphorus tribromide (PBr₃). libretexts.orglibretexts.org

These acyl halides are highly reactive and can readily undergo nucleophilic acyl substitution reactions with various nucleophiles to produce esters, amides, and other carboxylic acid derivatives. libretexts.orglibretexts.org

Table 2: Reagents for Acyl Halide Formation

ReagentProductByproducts
Thionyl chloride (SOCl₂)Acyl chlorideSO₂, HCl
Oxalyl chloride ((COCl)₂)Acyl chlorideCO, CO₂, HCl
Phosphorus(V) chloride (PCl₅)Acyl chloridePOCl₃, HCl
Phosphorus(III) chloride (PCl₃)Acyl chlorideH₃PO₃
Phosphorus tribromide (PBr₃)Acyl bromideH₃PO₃

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a significant reaction of carboxylic acids. libretexts.org The ease of decarboxylation depends on the stability of the carbanion formed upon loss of CO₂. For pyrrole-2-carboxylic acid, decarboxylation is subject to acid catalysis in strongly acidic solutions. nih.gov The mechanism involves the protonation of the pyrrole ring, which facilitates the departure of the carboxyl group. nih.gov In some cases, the decarboxylation of pyrrole-2-carboxylic acid involves the addition of water to the carboxyl group. researchgate.net

While simple aliphatic carboxylic acids are generally resistant to decarboxylation, the presence of electron-withdrawing groups on the α-carbon can promote this reaction. libretexts.org The thermal decarboxylation of certain carboxylic acids can proceed through a cyclic elimination process. libretexts.org Decarboxylation can also be achieved through other methods like the Hunsdiecker reaction, which involves the treatment of silver salts of carboxylic acids with bromine or chlorine to yield alkyl halides. libretexts.org

Modifications and Substitutions on the Pyrrole Ring System

The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. pearson.comwikipedia.org

Pyrrole undergoes electrophilic aromatic substitution (EAS) more readily than benzene (B151609) due to the electron-donating nature of the nitrogen atom, which stabilizes the intermediate carbocation. pearson.compearson.com These reactions typically occur at the C-2 position, as the positive charge in the intermediate is better delocalized through resonance involving the nitrogen atom. pearson.compearson.com Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com Due to the high reactivity of the pyrrole ring, mild reaction conditions are often sufficient for these transformations. pearson.compearson.com

The substituent already present on the pyrrole ring directs further substitution. In the case of this compound, the existing propyl and carboxylic acid groups will influence the position of incoming electrophiles. The electron-donating propyl group at C-2 would activate the ring towards EAS, while the electron-withdrawing carboxylic acid group at C-3 would deactivate it. The interplay of these electronic effects, along with steric considerations, will determine the regioselectivity of further functionalization at the C-4 and C-5 positions. The synthesis of various pyrrole derivatives with substituents at different positions has been a subject of interest in medicinal chemistry. nih.gov

Intramolecular Cyclization Reactions Involving Pyrrole Carboxylic Acid Derivatives

Intramolecular cyclization of derivatives of this compound represents a key strategy for the synthesis of fused heterocyclic systems, which are scaffolds of significant interest in medicinal chemistry and materials science. These reactions involve the formation of a new ring by connecting a side chain, typically attached to the pyrrole nitrogen or the carboxyl group, with another position on the pyrrole ring. The specific nature of the cyclization pathway and the resulting product are highly dependent on the nature of the substituents and the reaction conditions employed.

A common approach involves the conversion of the carboxylic acid at the 3-position into a more reactive functional group, such as an amide, which is then elaborated with a suitable side chain containing an electrophilic or nucleophilic center. This sets the stage for an intramolecular reaction that forges the new heterocyclic ring.

One of the most explored cyclization pathways for pyrrole carboxylic acid derivatives is the formation of pyrrolo[1,2-a]pyrazinones and related structures. While direct examples starting from this compound are not extensively documented in readily available literature, the general principles can be inferred from studies on analogous pyrrole-2-carboxamides and other related systems. These reactions typically proceed via an intramolecular nucleophilic attack from the pyrrole nitrogen onto an electrophilic center in the N-substituent of the amide.

For instance, the synthesis of dihydropyrrolo[1,2-a]pyrazinones often commences with the N-alkylation of a pyrrole carboxamide with a reagent containing a latent electrophilic site, such as a haloalkane or an epoxide. Subsequent base- or acid-catalyzed cyclization then leads to the formation of the fused bicyclic system. The 2-propyl group at the C2 position of the pyrrole ring is expected to remain intact during these transformations and can influence the reactivity and properties of the resulting fused heterocycle.

Another potential intramolecular cyclization pathway is a variation of the Pictet-Spengler reaction. wikipedia.org This reaction typically involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org In the context of this compound, a derivative containing a β-pyrrol-1-ylethylamine moiety could potentially undergo an intramolecular cyclization onto the C5 position of the pyrrole ring, which is activated towards electrophilic attack. The success of such a reaction would depend on the nucleophilicity of the pyrrole ring, which is influenced by the substituents present.

Detailed research findings on the intramolecular cyclization of derivatives specifically derived from this compound are necessary to fully elucidate the scope and limitations of these transformations. The following table summarizes hypothetical intramolecular cyclization reactions based on established methodologies for related pyrrole derivatives.

Table 1: Hypothetical Intramolecular Cyclization Reactions of this compound Derivatives

Starting MaterialReagents and ConditionsProductReaction Type
N-(2-bromoethyl)-2-propyl-1H-pyrrole-3-carboxamideBase (e.g., NaH), THF1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-one derivativeIntramolecular N-alkylation
N-(2-aminoethyl)-2-propyl-1H-pyrrole-3-carboxamideDehydrating agent (e.g., POCl₃)Dihydropyrrolo[1,2-a]pyrazine derivativeBischler-Napieralski type
1-(2-aminoethyl)-2-propyl-1H-pyrrole-3-carbaldehydeAcid catalyst (e.g., TFA)Tetrahydropyrrolo[1,2-a]pyrazine derivativePictet-Spengler type

Further experimental studies are required to validate these proposed pathways and to explore the full potential of this compound as a building block for the synthesis of complex, fused heterocyclic systems through intramolecular cyclization reactions.

Advanced Spectroscopic Characterization Techniques in Pyrrole Carboxylic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-propyl-1H-pyrrole-3-carboxylic acid , ¹H and ¹³C NMR spectroscopy, complemented by two-dimensional techniques, can provide a complete picture of the atomic connectivity and chemical environment.

In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is highly sensitive to its electronic environment. The spectrum of This compound is expected to show distinct signals for the protons on the pyrrole (B145914) ring, the propyl substituent, the carboxylic acid group, and the N-H group.

The acidic proton of the carboxylic acid (–COOH) is typically the most deshielded, appearing as a broad singlet far downfield, generally in the 10–13 ppm region. pressbooks.pubspectroscopyonline.com This significant downfield shift is due to the strong deshielding effect of the electronegative oxygen atoms and intermolecular hydrogen bonding. The proton on the pyrrole nitrogen (N–H) also appears as a broad signal, typically between 11 and 12 ppm, with its exact position influenced by solvent and concentration.

The protons on the pyrrole ring are in the aromatic region, but generally at a lower chemical shift than benzene (B151609) due to the electron-rich nature of the five-membered ring. The two remaining ring protons, H-4 and H-5, would appear as doublets due to coupling with each other. The H-5 proton is expected to be slightly further downfield than the H-4 proton.

The propyl group protons will exhibit characteristic splitting patterns: a triplet for the terminal methyl (–CH₃) group, a sextet (or multiplet) for the central methylene (B1212753) (–CH₂–) group, and a triplet for the methylene group attached to the pyrrole ring (α-CH₂).

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Splitting Patterns for this compound.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
COOH12.0 - 13.0broad singlet-
N-H11.5 - 12.5broad singlet-
H-5 (ring)~6.8doublet~2-3
H-4 (ring)~6.2doublet~2-3
α-CH₂ (propyl)~2.7triplet~7.5
β-CH₂ (propyl)~1.6sextet~7.5
γ-CH₃ (propyl)~0.9triplet~7.5

Note: Predicted values are based on analysis of related structures and standard chemical shift increments. The solvent used is typically DMSO-d₆.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum for This compound would feature seven distinct signals corresponding to each unique carbon atom.

The carbonyl carbon (C=O) of the carboxylic acid is the most deshielded carbon, appearing significantly downfield, typically in the range of 165-185 ppm. pressbooks.pub The four carbons of the pyrrole ring appear in the aromatic region (100-140 ppm). The carbon atom attached to the carboxylic acid group (C-3) and the carbon atom attached to the propyl group (C-2) will have their chemical shifts influenced by these substituents. The remaining two pyrrole carbons (C-4 and C-5) will also have distinct shifts. The three carbons of the propyl chain will appear in the aliphatic region (<40 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (carboxyl)~165
C-2 (ring)~130
C-5 (ring)~120
C-3 (ring)~118
C-4 (ring)~110
α-CH₂ (propyl)~28
β-CH₂ (propyl)~23
γ-CH₃ (propyl)~14

Note: Predicted values are based on analogous structures and additivity rules.

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are invaluable. princeton.eduscialert.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). For This compound , a COSY spectrum would show cross-peaks connecting H-4 with H-5 on the pyrrole ring. It would also clearly map the connectivity of the propyl chain, showing correlations between the α-CH₂ and β-CH₂ protons, and between the β-CH₂ and γ-CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. It would definitively link the proton signals for H-4, H-5, and the three distinct propyl group protons to their corresponding carbon signals identified in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different parts of the molecule. princeton.edu For instance, the carboxylic acid proton (COOH) would show a correlation to the C-3 and C=O carbons. The α-CH₂ protons of the propyl group would show correlations to the C-2 and C-3 carbons of the pyrrole ring, confirming the position of the substituent.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

The FT-IR spectrum of This compound is expected to be dominated by characteristic absorptions from the carboxylic acid and pyrrole functional groups. Carboxylic acids in the solid state typically exist as hydrogen-bonded dimers, which significantly influences their spectra. spectroscopyonline.com

O–H Stretch: A very broad and strong absorption band is expected in the 2500–3300 cm⁻¹ region, characteristic of the hydrogen-bonded O–H group in a carboxylic acid dimer. pressbooks.pub

N–H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹ is anticipated for the N–H stretch of the pyrrole ring.

C–H Stretches: Absorptions for the aromatic C–H bonds on the pyrrole ring are expected just above 3100 cm⁻¹, while the aliphatic C–H stretches of the propyl group will appear in the 2850–3000 cm⁻¹ range.

C=O Stretch: A very strong and sharp absorption band around 1680–1710 cm⁻¹ is the hallmark of the carbonyl group in a hydrogen-bonded carboxylic acid. pressbooks.pubspectroscopyonline.com

C=C and C–N Stretches: Vibrations associated with the pyrrole ring (C=C and C–N stretching) typically appear in the 1400–1600 cm⁻¹ region.

O–H Bend: A broad absorption around 900–960 cm⁻¹ is often attributed to the out-of-plane bending of the hydrogen-bonded OH group. spectroscopyonline.com

Table 3: Expected Characteristic FT-IR Absorption Bands for this compound.

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
O–H stretch (H-bonded)2500 - 3300Strong, very broad
N–H stretch3300 - 3400Medium, sharp
Aromatic C–H stretch>3100Medium
Aliphatic C–H stretch2850 - 3000Medium-Strong
C=O stretch (H-bonded)1680 - 1710Strong, sharp
C=C / C–N ring stretches1400 - 1600Medium
O–H bend (out-of-plane)900 - 960Medium, broad

Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds, providing valuable information about the carbon skeleton.

For This compound , the Raman spectrum would be expected to show:

Strong bands for the C=C stretching vibrations of the pyrrole ring, which are often more intense in Raman than in IR spectra.

A distinct band for the C=O stretch, although typically weaker than in the IR spectrum.

Characteristic signals for the C–H bending and stretching modes of the propyl group.

A "ring breathing" mode, a symmetric vibration of the entire pyrrole ring, which gives a characteristic sharp and strong band.

Surface-Enhanced Raman Scattering (SERS) could be employed to significantly enhance the signal intensity. By adsorbing the molecule onto a nanostructured metallic surface (e.g., silver or gold), the Raman signal can be amplified by several orders of magnitude, allowing for the detection of very low concentrations and providing insights into the molecule's orientation on the surface.

Table 4: Expected Prominent Raman Shifts for this compound.

Vibrational ModeExpected Raman Shift (cm⁻¹)Intensity
Aromatic C–H stretch~3100Medium
Aliphatic C–H stretch2850 - 3000Strong
C=O stretch1680 - 1710Weak-Medium
C=C ring stretch1500 - 1600Strong
Pyrrole ring breathing1350 - 1450Strong
CH₂/CH₃ deformations1300 - 1470Medium

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns. For this compound, the molecular formula is C8H11NO2, yielding a monoisotopic molecular weight of 153.079 g/mol .

In a typical mass spectrometry experiment using electrospray ionization (ESI), the compound would be detected as a protonated molecule [M+H]+ at m/z 154.086 or a deprotonated molecule [M-H]- at m/z 152.072. High-resolution mass spectrometry (HRMS) would confirm the elemental composition through precise mass measurement.

The fragmentation of pyrrole carboxylic acids is significantly influenced by the substituents on the pyrrole ring. nih.gov For this compound, the fragmentation cascade would likely involve characteristic losses from both the carboxylic acid group and the propyl side chain. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, mass 17) and the loss of the entire carboxyl group (•COOH, mass 45). libretexts.org The pyrrole ring itself is relatively stable, but cleavage of its substituents is common.

Key fragmentation patterns anticipated for this compound are detailed in the table below. These pathways are proposed based on general fragmentation rules for carboxylic acids and substituted pyrroles. nih.govlibretexts.org

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

Precursor Ion (m/z) Fragmentation Pathway Fragment Ion (m/z) Neutral Loss (Mass)
154.086 ([M+H]+) Loss of water 136.075 H2O (18)
154.086 ([M+H]+) Loss of formic acid 108.081 HCOOH (46)
154.086 ([M+H]+) Loss of propene (from propyl chain) 112.044 C3H6 (42)
153.079 (M•+) Loss of hydroxyl radical 136.075 •OH (17)
153.079 (M•+) Loss of carboxyl radical 108.081 •COOH (45)

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption maxima (λmax) are characteristic of the chromophores present in the structure.

The core chromophore in this compound is the pyrrole ring, which is an aromatic heterocycle. Unsubstituted pyrrole exhibits a strong π → π* transition around 210 nm and weaker absorptions at longer wavelengths. researchgate.net The presence of a carboxylic acid group in conjugation with the pyrrole ring typically results in a bathochromic shift (a shift to longer wavelengths) of these absorption bands.

For instance, the related compound 1H-pyrrole-2-carboxylic acid shows a significant absorption maximum. nist.gov The addition of an alkyl group, such as the propyl group at the 2-position, generally causes a minor bathochromic or hyperchromic effect on the π → π* transition. Carboxylic acids themselves have a weak n → π* transition, but this is often obscured by stronger absorptions. libretexts.org

Based on data from analogous structures, the expected UV-Vis absorption for this compound is summarized below.

Table 2: Predicted UV-Vis Absorption Data

Compound Solvent λmax (nm) Transition Type
Pyrrole Varies ~210 π → π*
1H-Pyrrole-2-carboxylic acid Varies ~260-270 π → π*

Crystallographic Methods for Solid-State Structure Determination (e.g., X-ray Diffraction)

Crystallographic methods, particularly single-crystal X-ray diffraction, are the definitive techniques for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. This analysis provides detailed information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

While a specific crystal structure for this compound is not publicly available, the structure of the parent compound, 1H-pyrrole-2-carboxylic acid, has been determined and serves as an excellent model. nih.govresearchgate.net In its crystalline form, 1H-pyrrole-2-carboxylic acid molecules form centrosymmetric dimers through strong O—H···O hydrogen bonds between their carboxylic acid groups. nih.gov These dimers are further linked into chains by N—H···O hydrogen bonds involving the pyrrole nitrogen and a carboxyl oxygen. nih.gov

Table 3: Crystallographic Data for the Analogous Compound 1H-Pyrrole-2-carboxylic acid

Parameter Value
Chemical Formula C5H5NO2
Crystal System Monoclinic
Space Group P21/c
a (Å) 14.080
b (Å) 5.0364
c (Å) 14.613
β (°) 98.969
Volume (ų) 1023.6
Z (molecules per unit cell) 8

Data sourced from studies on 1H-pyrrole-2-carboxylic acid. nih.gov

Computational and Theoretical Investigations of 2 Propyl 1h Pyrrole 3 Carboxylic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for studying the quantum mechanical properties of molecules. nih.gov It offers a balance between computational cost and accuracy, making it suitable for investigating the structure, energetics, and reactivity of pyrrole (B145914) derivatives. nih.gov

Geometry optimization using DFT is employed to determine the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. For pyrrole carboxylic acids, these calculations are crucial for understanding the influence of substituents on the planarity of the pyrrole ring and the orientation of the functional groups. mdpi.com

Studies on related molecules, such as pyrrole-2-carboxylic acid, have shown that DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov For 2-propyl-1H-pyrrole-3-carboxylic acid, geometry optimization would elucidate the preferred rotational conformations of the propyl and carboxylic acid groups relative to the pyrrole ring. The planarity of the pyrrole ring is a key feature, and calculations would quantify any distortions caused by the substituents. Energetic profiles can be generated by calculating the energies of different conformers to identify the global minimum energy structure.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations.
ParameterPredicted Value
N1-C2 Bond Length (Å)~1.37
C2-C3 Bond Length (Å)~1.39
C3-C4 Bond Length (Å)~1.42
C4-C5 Bond Length (Å)~1.38
N1-C5 Bond Length (Å)~1.37
C3-C(O)OH Bond Angle (°)~120

DFT calculations are widely used to predict the vibrational frequencies of molecules, which correspond to the absorption bands observed in infrared (IR) and Raman spectroscopy. researchgate.netresearchgate.net A frequency calculation is typically performed on the optimized geometry to confirm that it is a true energy minimum (characterized by the absence of imaginary frequencies) and to generate a theoretical vibrational spectrum.

For this compound, theoretical spectra can aid in the assignment of experimental IR and Raman bands. nih.gov Key vibrational modes would include the N-H stretch of the pyrrole ring, the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, and various C-H and C-C stretching and bending modes of the pyrrole ring and the propyl group. researchgate.net Comparing calculated frequencies with experimental data provides a powerful method for structural confirmation. chemrxiv.org

Table 2: Predicted Characteristic Vibrational Frequencies (cm-1) for this compound.
Vibrational ModePredicted Frequency Range (cm-1)
O-H Stretch (Carboxylic Acid)3500-3300
N-H Stretch (Pyrrole Ring)3400-3300
C-H Stretch (Propyl)2960-2870
C=O Stretch (Carboxylic Acid)1720-1680
C=C Ring Stretch1600-1450

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. bccampus.ca DFT calculations provide information about the energies and shapes of these molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net

In pyrrole systems, the HOMO is typically a π-orbital distributed over the aromatic ring, while the LUMO is a π* anti-bonding orbital. researchgate.netlibretexts.org For this compound, the electron-donating propyl group at the C2 position would be expected to raise the energy of the HOMO, while the electron-withdrawing carboxylic acid group at the C3 position would lower the energy of the LUMO. Analysis of the HOMO and LUMO distributions reveals the likely sites for electrophilic and nucleophilic attack, respectively.

Table 3: Predicted Electronic Properties of this compound.
PropertyPredicted Value
HOMO Energy (eV)-5.5 to -6.5
LUMO Energy (eV)-1.0 to -2.0
HOMO-LUMO Gap (eV)4.0 to 5.0

Understanding the distribution of electron density within a molecule is key to predicting its reactivity. Mulliken population analysis is a method for estimating partial atomic charges, providing a simple picture of the electrostatic potential of the molecule. chemrxiv.orgwikipedia.org However, it is known to be highly dependent on the basis set used in the calculation. wikipedia.org

Fukui functions are reactivity descriptors derived from conceptual DFT that identify the most reactive sites in a molecule towards nucleophilic, electrophilic, or radical attack. nih.govmdpi.com The function f(r) indicates the change in electron density at a point r when the total number of electrons in the system changes. researchgate.net Condensed Fukui indices for each atom can be calculated to predict which atoms are most susceptible to attack. amazonaws.com For this compound, these calculations would likely show that the carbon atoms of the pyrrole ring are the primary sites for electrophilic substitution, with the exact positions influenced by the directing effects of the propyl and carboxyl groups.

Table 4: Predicted Mulliken Charges and Fukui Indices (f-) for Selected Atoms.
AtomPredicted Mulliken Charge (a.u.)Predicted Fukui Index (f-) for Electrophilic Attack
N1-0.4 to -0.6Low
C2+0.1 to +0.2Moderate
C4-0.2 to -0.3High
C5-0.2 to -0.3High

Molecular Dynamics (MD) Simulations and Conformational Landscape Analysis

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. mit.edursc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape at a given temperature.

For this compound, MD simulations would be particularly useful for analyzing the flexibility of the propyl side chain and the rotational freedom of the C-C bond connecting the carboxylic acid to the pyrrole ring. These simulations can reveal the different accessible conformations, the time scales of transitions between them, and the influence of solvent on the conformational preferences. This provides a more realistic picture of the molecule's structure and behavior in solution compared to gas-phase, zero-Kelvin DFT calculations.

Mechanistic Insights from Computational Studies of Pyrrole Reactions

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. mdpi.com By calculating the structures and energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing insights into the feasibility and kinetics of a proposed reaction pathway. researchgate.net

For pyrrole systems, DFT studies have been used to investigate mechanisms of electrophilic substitution, cycloadditions, and other reactions. numberanalytics.comacs.org For example, computational studies on the decarboxylation of pyrrole-2-carboxylic acid have elucidated the role of acid catalysis and the structure of the transition state. researchgate.net A similar computational approach could be applied to this compound to investigate its reactivity, such as predicting the regioselectivity of electrophilic substitution or exploring potential metabolic pathways. These studies can guide synthetic efforts and help in understanding the chemical behavior of the molecule.

Quantum Chemical Topology and Bonding Analysis (e.g., Natural Bonding Orbital (NBO) Analysis)

Furthermore, the presence of the electron-withdrawing carboxylic acid group at the 3-position and the electron-donating propyl group at the 2-position would introduce additional electronic interactions. The carboxylic acid group would likely lead to delocalization from the ring's π-system into the C=O and C-O bonds of the carboxyl group. Conversely, the propyl group would engage in hyperconjugative interactions with the pyrrole ring.

A hypothetical NBO analysis would quantify the energy of these delocalization interactions, providing insight into their relative importance. The table below illustrates the likely key donor-acceptor interactions and their estimated stabilization energies, based on general knowledge of similar systems.

Table 1: Postulated NBO Donor-Acceptor Interactions in this compound

Donor NBOAcceptor NBOType of InteractionExpected Significance
n(N)π(C2=C3)π-delocalizationHigh
n(N)π(C4=C5)π-delocalizationHigh
π(C=C) of pyrrole ringπ(C=O) of carboxylic acidConjugationModerate
σ(C-H) of propyl groupπ(C=C) of pyrrole ringHyperconjugationLow

Quantum Chemical Topology, through methods like Bader's "Atoms in Molecules" (AIM) theory, provides a rigorous definition of atoms and bonds based on the topology of the electron density. acs.org An AIM analysis of this compound would involve locating the critical points in the electron density. Bond critical points (BCPs) would be found between atoms that are chemically bonded, and the properties of the electron density at these points (e.g., its magnitude and Laplacian) would reveal the nature of the bonds.

For instance, the C-N and C-C bonds within the pyrrole ring would be expected to exhibit properties indicative of covalent bonds with some degree of π-character, consistent with the aromatic nature of the ring. The C-C bond connecting the propyl group to the ring and the C-C bond connecting the carboxylic acid group would show characteristics of single bonds. The C=O bond of the carboxylic acid would have a higher electron density at its BCP, indicative of a double bond.

The following table summarizes the anticipated characteristics of the bond critical points for the key bonds in this compound.

Table 2: Predicted Characteristics of Bond Critical Points (BCPs) in this compound

BondExpected Electron Density at BCP (ρ(r))Expected Laplacian of Electron Density at BCP (∇²ρ(r))Inferred Bond Type
N-C (in ring)IntermediateNegativePolar Covalent
C=C (in ring)HighNegativeCovalent with π-character
C-C (ring to propyl)LowerNegativeCovalent Single Bond
C-C (ring to carboxyl)LowerNegativeCovalent Single Bond
C=O (carboxyl)Very HighNegativePolar Covalent Double Bond

2 Propyl 1h Pyrrole 3 Carboxylic Acid As a Versatile Synthetic Building Block

Precursor to Complex Heterocyclic Scaffolds

The unique arrangement of functional groups in 2-propyl-1H-pyrrole-3-carboxylic acid makes it an attractive starting material for the synthesis of various complex heterocyclic systems. The carboxylic acid group can be readily converted into other functionalities, such as esters, amides, or acid halides, which can then participate in a range of cyclization reactions.

While specific examples detailing the direct use of this compound in the synthesis of fused heterocyclic systems are not extensively documented in publicly available literature, the general reactivity of pyrrole-3-carboxylic acids suggests several potential pathways. For instance, the carboxylic acid could be activated and then reacted with a suitably functionalized neighboring group on the pyrrole (B145914) ring or an external reagent to form fused ring systems. The propyl group at the 2-position can influence the regioselectivity of these reactions and the properties of the resulting fused heterocycles.

Intermediate in Multi-Step Organic Syntheses for Pyrrole Derivatives

In the realm of multi-step organic synthesis, this compound can serve as a crucial intermediate for the preparation of a variety of substituted pyrrole derivatives. The synthesis of highly substituted pyrroles is of significant interest due to their prevalence in biologically active compounds.

One of the common methods for the synthesis of pyrrole-3-carboxylic acid derivatives is the Hantzsch pyrrole synthesis. This typically involves the reaction of a β-ketoester with an α-halo-ketone and an amine. By selecting the appropriate starting materials, a 2-propyl substituent can be incorporated into the resulting pyrrole ring. The carboxylic acid function in the resulting this compound can then be manipulated in subsequent steps to introduce further diversity. For example, the carboxylic acid can be converted to an amide through coupling with various amines, leading to a library of pyrrole-3-carboxamides.

Continuous flow synthesis has emerged as a powerful technique for the efficient production of pyrrole-3-carboxylic acid derivatives. syrris.comnih.gov This methodology allows for rapid reaction optimization and scale-up, making it suitable for the generation of compound libraries for drug discovery. syrris.comnih.gov While specific data on the continuous flow synthesis of this compound is limited, the general applicability of this method to other substituted pyrrole-3-carboxylic acids suggests its feasibility.

The following table provides a conceptual illustration of how this compound could be used as an intermediate in a multi-step synthesis.

StepReactant 1Reactant 2Reagents/ConditionsProduct
1Ethyl 3-oxohexanoate1-bromo-2-butanoneAmmonia (B1221849)This compound ethyl ester
2This compound ethyl ester-NaOH, H₂O, then HClThis compound
3This compoundVarious aminesCoupling agents (e.g., HATU, EDCI)Various 2-propyl-1H-pyrrole-3-carboxamides

Role in Diversity-Oriented Synthesis (DOS) Strategies

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of structurally diverse small molecule libraries for high-throughput screening. The goal of DOS is to explore a wide range of chemical space to identify novel bioactive compounds. The scaffold of this compound, with its multiple points of diversification, makes it a potentially valuable building block in DOS campaigns.

The general principles of DOS involve starting with a common core and applying a series of branching reaction pathways to generate a collection of molecules with diverse skeletons and substituents. In the context of this compound, the carboxylic acid provides a handle for appendage diversity by forming amides, esters, or other derivatives. The pyrrole ring itself can undergo various reactions, such as electrophilic substitution, to introduce further functional groups.

While there is a lack of specific published examples of DOS libraries built from this compound, its structural features align well with the principles of this synthetic approach. A hypothetical DOS strategy could involve the parallel synthesis of a library of amides from this compound and a diverse set of amines. Each of these amides could then be subjected to a variety of reaction conditions to induce further transformations on the pyrrole ring, leading to a library of compounds with significant structural diversity.

The table below outlines a conceptual DOS workflow starting from this compound.

StageDescriptionExample Transformation
Build Synthesis of the core scaffoldHantzsch pyrrole synthesis to yield this compound.
Couple Introduction of appendage diversityParallel amide coupling with a library of diverse primary and secondary amines.
Pair/Branch Introduction of skeletal diversitySubjecting the amide library to various reaction conditions, such as intramolecular cyclizations or multicomponent reactions, to generate diverse heterocyclic scaffolds.

Future Research Trajectories and Interdisciplinary Perspectives in 2 Propyl 1h Pyrrole 3 Carboxylic Acid Chemistry

Development of Novel and Highly Efficient Synthetic Routes

While classical methods for pyrrole (B145914) synthesis, such as the Hantzsch wikipedia.orgnih.gov, Paal-Knorr alfa-chemistry.comorganic-chemistry.orgwikipedia.org, and Knorr syntheses, have been effective, they often involve multi-step batch processes that can be inefficient, especially for creating diverse libraries of analogues. nih.gov The development of more efficient and versatile synthetic methodologies is a key area of future research.

A promising approach is the use of continuous flow chemistry . nih.gov This technology offers advantages such as high efficiency, atom economy, and reduced environmental impact. nih.gov A one-step continuous flow synthesis for pyrrole-3-carboxylic acids has been reported, utilizing the HBr generated as a by-product in the Hantzsch reaction to hydrolyze tert-butyl esters in situ. nih.gov This method allows for the direct synthesis of pyrrole-3-carboxylic acids and their amide derivatives from commercially available starting materials in a single, uninterrupted process. nih.gov Future work will likely focus on adapting and optimizing such flow chemistry protocols for the specific synthesis of 2-propyl-1H-pyrrole-3-carboxylic acid, potentially improving yields and scalability.

Further research is also anticipated in the development of one-pot multicomponent reactions. These reactions, where multiple starting materials react in a single synthetic operation, offer a streamlined approach to complex molecules. The table below outlines a comparison of traditional and modern synthetic approaches.

FeatureTraditional Batch SynthesisContinuous Flow Synthesis
Efficiency Often lower yields and longer reaction timesHigher efficiency and faster reactions
Scalability Can be challenging to scale upMore readily scalable
Safety Handling of hazardous intermediates can be a concernImproved safety due to smaller reaction volumes
Environmental Impact Can generate significant wasteReduced waste streams

Exploration of Derivatization for Advanced Materials Science Applications

The derivatization of this compound opens up possibilities for its application in advanced materials science. The pyrrole ring is an electron-rich aromatic system, making it a suitable building block for conductive polymers . mdpi.com Polypyrrole (PPy) and its derivatives are known for their good electrical conductivity, environmental stability, and biocompatibility. nih.gov

Future research will likely explore the incorporation of this compound as a monomer in the synthesis of novel conductive polymers. The carboxylic acid functionality provides a handle for further modification, allowing for the covalent attachment of other molecules to tailor the material's properties. nih.gov For instance, functionalization with bioactive moieties could lead to the development of new biocompatible materials for tissue engineering and biomedical devices. nih.gov

The table below summarizes potential applications of derivatized this compound in materials science.

Application AreaPotential Derivatization StrategyDesired Properties
Organic Electronics Polymerization into conductive polymersHigh electrical conductivity, processability
Sensors Covalent attachment of receptor moleculesHigh sensitivity and selectivity
Biomaterials Grafting of peptides or other biomoleculesBiocompatibility, cell adhesion

In-depth Mechanistic Investigations of Complex Reaction Pathways

A deeper understanding of the reaction mechanisms underlying the synthesis of this compound is crucial for optimizing existing methods and developing new ones. While the general mechanisms of reactions like the Hantzsch and Paal-Knorr syntheses are known, the specific influence of the propyl substituent on the reaction pathway and kinetics warrants further investigation.

The Hantzsch pyrrole synthesis involves the reaction of a β-ketoester with ammonia (B1221849) or a primary amine and an α-haloketone. wikipedia.org The mechanism proceeds through the formation of an enamine, which then attacks the α-haloketone. wikipedia.org Subsequent cyclization and dehydration yield the pyrrole ring. wikipedia.org

The Paal-Knorr pyrrole synthesis is the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia. organic-chemistry.org The mechanism involves the formation of a hemiaminal, followed by cyclization and dehydration. wikipedia.org Computational studies, such as those using Density Functional Theory (DFT), can provide valuable insights into the transition states and intermediates of these reactions, helping to elucidate the precise role of substituents like the propyl group.

ReactionKey IntermediatesRate-Determining Step
Hantzsch Synthesis Enamine, ImineVaries depending on reactants and conditions
Paal-Knorr Synthesis HemiaminalCyclization of the hemiaminal

Application of Machine Learning and Artificial Intelligence in Synthetic Route Planning

Furthermore, ML models can be used to optimize reaction conditions. beilstein-journals.org By analyzing datasets of reactions, these models can predict the optimal solvent, catalyst, temperature, and other parameters to maximize the yield and selectivity of a particular reaction. The integration of AI and ML with automated synthesis platforms has the potential to significantly accelerate the discovery and development of new synthetic routes for this compound and its derivatives. beilstein-journals.org A hybrid approach that combines the computational power of AI with the expertise of human chemists is seen as a particularly promising direction. nih.govsynthiaonline.com

AI/ML ApplicationDescriptionPotential Impact on this compound Synthesis
Retrosynthesis Predicts synthetic pathways by working backward from the target molecule.Identification of novel and more efficient synthetic routes.
Reaction Optimization Predicts optimal reaction conditions to maximize yield and selectivity.Improved efficiency and cost-effectiveness of existing synthetic methods.
Forward Reaction Prediction Predicts the outcome of a chemical reaction.Validation of proposed synthetic steps and identification of potential side products.

Q & A

Q. What are the standard synthetic routes for preparing 2-propyl-1H-pyrrole-3-carboxylic acid, and how do reaction conditions influence yield?

A common method involves hydrolyzing ester precursors under basic conditions. For example, refluxing ethyl 2-propyl-1H-pyrrole-3-carboxylate with NaOH in ethanol (1–2 hours) followed by acidification yields the carboxylic acid derivative. Reaction time and temperature significantly affect purity and yield: shorter reflux times (1 hour) can achieve 95% yield, while extended times (2 hours) may reduce yields due to side reactions (e.g., decarboxylation) . Purification via recrystallization or chromatography is critical to isolate the product.

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substitution patterns (e.g., propyl chain integration, carboxylic acid proton absence in DMSO-d6d_6) .
  • Mass spectrometry (ESI-MS) : Molecular ion peaks ([M+H]+^+) validate molecular weight (e.g., m/z 183.1 for C8_8H11_{11}NO2_2) .
  • X-ray crystallography : Resolves hydrogen-bonding networks (e.g., dimer formation via N–H⋯O interactions) and crystallographic parameters .

Q. How does the substitution pattern on the pyrrole ring influence the compound’s acidity and solubility?

The 3-carboxylic acid group increases acidity (pKa ~3–4) compared to unsubstituted pyrroles. The propyl chain at the 2-position enhances lipophilicity, reducing aqueous solubility. Solubility can be improved using polar aprotic solvents (e.g., DMSO) or buffered solutions at pH >5 .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity in pharmacological studies?

Substituent engineering at the 1H-pyrrole core (e.g., halogenation, aryl groups) modulates interactions with biological targets. For example:

  • 5-Bromo derivatives (e.g., 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid) show enhanced binding to kinase domains due to halogen bonding .
  • Cyclopropane or trifluoromethyl groups improve metabolic stability in vivo, as seen in neuropathic pain studies with 5-HT6 receptor inverse agonists .

Q. What strategies resolve contradictions in crystallographic data for metal-coordination complexes involving pyrrolecarboxylic acids?

Structural inconsistencies (e.g., Pb(II) coordination modes) arise from varying ligand denticity and pH-dependent protonation states. Use:

  • Single-crystal XRD to confirm µ2_2-κO:κ2^2O,O′ vs. µ3_3-κO:κO:κ2^2O,O′ binding motifs.
  • DFT calculations to model electronic effects of substituents (e.g., propyl chain steric bulk) on coordination geometry .

Q. How can reaction optimization address low yields in multi-step syntheses of pyrrolecarboxylic acid derivatives?

Case study: A two-step synthesis of 2-arylfuro[3,2-b]pyran-3-carbaldehydes from pyrrole precursors requires:

  • Temperature control : Lowering reaction temperatures (<60°C) minimizes side-product formation during cyclization.
  • Catalyst screening : Pd/C or Ni catalysts improve cross-coupling efficiency for aryl group introduction .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Hazard identification : The compound may cause skin/eye irritation (H315, H319) and respiratory discomfort (H335).
  • Mitigation : Use fume hoods for synthesis, PPE (gloves, goggles), and neutralize waste with bicarbonate before disposal .

Methodological Considerations

  • Contradictory data in synthetic protocols : Always validate purity via HPLC and compare spectroscopic data with literature (e.g., PubChem entries) to confirm compound identity .
  • Advanced applications : Explore metal-organic frameworks (MOFs) using pyrrolecarboxylic acids as linkers for catalytic or sensing applications, leveraging their hydrogen-bonding motifs .

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